2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Overview
Description
“2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid” is a heterocyclic compound . It is a solid substance with the empirical formula C7H8N2O . The CAS number for this compound is 1112193-37-9 .
Molecular Structure Analysis
The molecular weight of “this compound” is 136.15 . The SMILES string representation of the molecule is C1COc2ncccc2N1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Synthesis of Functionalised Derivatives
Researchers have synthesized various derivatives of pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine, which are related to 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine. These derivatives have potential applications in pharmaceutical compounds due to their unique chemical structures (Arrault et al., 2002).
Development of Novel Pharmaceutical Compounds
The benzo[1,4]-oxazine ring system, closely related to the 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine structure, has garnered interest in the search for new pharmaceuticals. Various pyrido-oxazine derivatives have been synthesized, highlighting their potential as scaffolds for bioactive compounds (Gim et al., 2007).
One-Pot Synthesis Techniques
One-pot synthesis techniques have been developed for pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating the feasibility and efficiency of synthesizing these compounds. This method is crucial for streamlining the production of potential pharmaceuticals (Cho et al., 2003).
Creation of Heterocyclic Derivatives
Research has led to the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. These compounds have expanded the range of heterocyclic molecules available for pharmaceutical and chemical research (Komkov et al., 2021).
Antibacterial Activities of Derivatives
Studies have synthesized various analogues of 7-oxo-2, 3-dihydro-7H-pyrido[1, 2, 3-de][1, 4] benzoxazine-6-carboxylic acids, showing potent antibacterial activity. This indicates the potential of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives in combating systemic infections (Hayakawa et al., 1984).
Exploration of Pyrido-Benzothiazine Systems
Research has explored pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, essential for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry (Sandford et al., 2014).
properties
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-3-6-7(10-4-5)13-2-1-9-6/h3-4,9H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFRLYMBOWGGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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